molecular formula C22H25NO5 B13362443 Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B13362443
M. Wt: 383.4 g/mol
InChI Key: DWSWJZBOHZBSAT-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is a nonproteinogenic amino acid derivative It is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is commonly used in solid-phase peptide synthesis (SPPS)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid typically involves multiple steps. One common method starts with the preparation of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, yielding the desired product with high diastereoselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis (SPPS) and the use of Fmoc protection are widely applied in the pharmaceutical industry for the large-scale production of peptides and related compounds.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Fmoc group is usually removed using piperidine in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.

Scientific Research Applications

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid depends on its incorporation into peptides and their subsequent interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. Once incorporated into a peptide, the compound can interact with enzymes, receptors, and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid: Similar in structure but with a different side chain.

    Fmoc-(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: Contains a phosphonate group instead of a hydroxyl group.

Uniqueness

Fmoc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions. This makes it a valuable building block for the synthesis of peptides with specific structural and functional properties .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO5/c1-22(2,3)19(24)18(20(25)26)23-21(27)28-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-19,24H,12H2,1-3H3,(H,23,27)(H,25,26)/t18-,19-/m0/s1

InChI Key

DWSWJZBOHZBSAT-OALUTQOASA-N

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CC(C)(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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